molecular formula C26H28N2O4 B248471 (3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE

(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE

Cat. No.: B248471
M. Wt: 432.5 g/mol
InChI Key: QJWWHVXGWVYADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxybenzoyl group and a 3-phenoxybenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 3,5-Dimethoxybenzoic Acid: This can be achieved through the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of 3,5-Dimethoxybenzoyl Chloride: The 3,5-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Synthesis of 1-(3,5-Dimethoxybenzoyl)piperazine: The 3,5-dimethoxybenzoyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form 1-(3,5-dimethoxybenzoyl)piperazine.

    Preparation of 3-Phenoxybenzyl Bromide: This involves the bromination of 3-phenoxytoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Final Coupling Reaction: The 1-(3,5-dimethoxybenzoyl)piperazine is then reacted with 3-phenoxybenzyl bromide in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenoxybenzyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.

    Reduction: The major product would be 1-(3,5-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine.

    Substitution: Products would vary depending on the nucleophile used, resulting in different substituted piperazine derivatives.

Scientific Research Applications

(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine: Similar structure but with a different substitution pattern on the benzoyl ring.

    1-(3,5-Dimethoxybenzoyl)-4-(4-phenoxybenzyl)piperazine: Similar structure but with a different substitution pattern on the phenoxybenzyl group.

    1-(3,5-Dimethoxybenzoyl)-4-(3-methoxybenzyl)piperazine: Similar structure but with a methoxy group instead of a phenoxy group on the benzyl ring.

Uniqueness

(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H28N2O4/c1-30-24-16-21(17-25(18-24)31-2)26(29)28-13-11-27(12-14-28)19-20-7-6-10-23(15-20)32-22-8-4-3-5-9-22/h3-10,15-18H,11-14,19H2,1-2H3

InChI Key

QJWWHVXGWVYADD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC

Origin of Product

United States

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